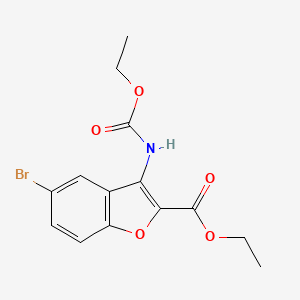

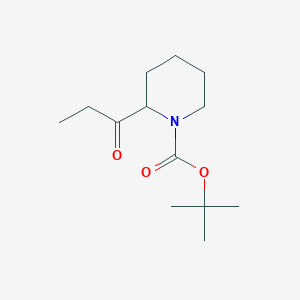

2-(Isopropoxymethyl)phenylboronic acid

Übersicht

Beschreibung

“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Chemical Reactions Analysis

Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen

Glucose-Sensitive Hydrogels for Diabetes Treatment

Specific Scientific Field

Biomedical Engineering, specifically in the design of drug delivery systems.

Summary of the Application

Phenylboronic acid-based glucose-sensitive hydrogels are being researched for their potential in treating diabetes . These hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .

Methods of Application or Experimental Procedures

The hydrogels are designed with dynamic covalent bonds and have sensitivity to glucose . The mechanism by which the hypoglycemic drug release is achieved and their self-healing capacity are presented and discussed .

Results or Outcomes

These hydrogels could potentially help the large number of diabetes patients in the world (537 million in 2021, reported by the International Diabetes Federation) . The current growth estimates that the number of people with diabetes will increase to 783 million by 2045 .

Glucose-Sensitive Membrane for Insulin Release

Specific Scientific Field

Biomedical Engineering, specifically in the design of glucose-sensitive membranes.

Summary of the Application

A glucose-sensitive membrane has been prepared by grafting a PBA-based contraction-type glucose-sensitive linear polymer on the membrane surface . This membrane has potential application in self-regulating insulin release .

Methods of Application or Experimental Procedures

The glucose-sensitive membrane was prepared by grafting a PBA-based contraction-type glucose-sensitive linear polymer on the membrane surface . The glucose-sensitivity of the membrane was optimized by adjusting the chain length and chain density .

Results or Outcomes

The membrane can reversibly regulate insulin release at physiologically relevant glucose concentrations in simulated body fluids and fetal bovine serum . The membrane also has good stability, anti-fouling, and biocompatibility . It has potential application in self-regulating insulin release .

Suzuki–Miyaura Coupling

Specific Scientific Field

Organic Chemistry, specifically in carbon-carbon bond forming reactions.

Summary of the Application

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Boron reagents, including phenylboronic acid and its derivatives, are used in this process due to their stability, ease of preparation, and environmental benignity .

Methods of Application or Experimental Procedures

The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Results or Outcomes

The SM coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions . A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Enrichment of cis-Diol Containing Molecules

Specific Scientific Field

Chemical Engineering, specifically in the design of boronate affinity materials (BAMs).

Summary of the Application

Phenylboronic acid (PBA)-functionalized organic polymers have been synthesized for the selective enrichment of cis-diol containing molecules . These BAMs have potential applications in separation, sensing, imaging, diagnostic, and drug delivery .

Methods of Application or Experimental Procedures

The PBA-functionalized polymers were synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . The physical features of the polymers were characterized in detail .

Results or Outcomes

The PBA-MBAA particles synthesized in DMSO showed a high binding affinity to adenosine and catechol . The recovery rates for the extraction of nucleosides by this polymer were high . This protocol can be employed not only for producing BAMs for separation, but also making fluorescent BAM nanoparticles for sensing and imaging .

Sensing Applications

Specific Scientific Field

Chemistry, specifically in the design of sensors.

Summary of the Application

Boronic acids, including phenylboronic acid, are increasingly utilized in diverse areas of research . They have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Methods of Application or Experimental Procedures

The sensing applications can be either homogeneous assays or heterogeneous detection . The specific methods of application or experimental procedures would depend on the specific type of sensor being designed .

Results or Outcomes

The use of boronic acids in sensing applications has led to their utility in various fields . However, the specific results or outcomes would depend on the specific type of sensor and its application .

Fluorescence Imaging and Tumor Therapy

Specific Scientific Field

Biomedical Engineering, specifically in the design of functional chemical materials for fluorescence imaging and tumor therapy.

Summary of the Application

Phenylboronic acid (PBA)-based functional chemical materials have been widely used in imaging and tumor therapy . PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

Methods of Application or Experimental Procedures

The PBA-based functional materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and are used for active targeting of cancer cells and tumors .

Results or Outcomes

The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were discussed .

Zukünftige Richtungen

Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.

Eigenschaften

IUPAC Name |

[2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSILTNJCMPDLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropoxymethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)